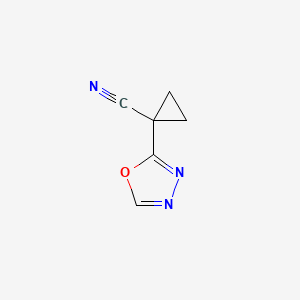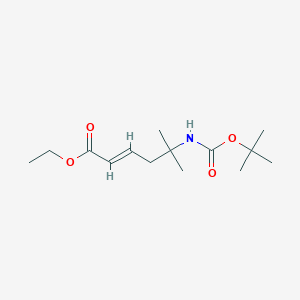
Ethyl (2E)-5-(tert-butoxycarbonylamino)5-methylhex-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methyl-2-hexenoic Acid Ethyl Ester is a synthetic organic compound with a complex structure It is characterized by the presence of an ester group, a double bond in the hexenoic acid chain, and a tert-butoxycarbonyl (Boc) protected amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methyl-2-hexenoic Acid Ethyl Ester typically involves multiple steps. One common approach is to start with the preparation of the hexenoic acid backbone, followed by the introduction of the Boc-protected amine group and the esterification process. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
(E)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methyl-2-hexenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The double bond in the hexenoic acid chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Trifluoroacetic acid (TFA) is often used for the deprotection of the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the double bond can yield epoxides or diols, while reduction of the ester group results in the corresponding alcohol.
科学的研究の応用
(E)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methyl-2-hexenoic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methyl-2-hexenoic Acid Ethyl Ester involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical pathways. The double bond in the hexenoic acid chain can also play a role in the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
5-Amino-1-pentanol: A compound with a similar amine group but lacking the ester and double bond functionalities.
4-Amino-1-butanol: Another similar compound with a shorter carbon chain and no ester group.
1,4-Butanediol diacrylate: A compound with ester groups but lacking the amine functionality.
Uniqueness
(E)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methyl-2-hexenoic Acid Ethyl Ester is unique due to its combination of a Boc-protected amine group, an ester group, and a double bond in the hexenoic acid chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C14H25NO4 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC名 |
ethyl (E)-5-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]hex-2-enoate |
InChI |
InChI=1S/C14H25NO4/c1-7-18-11(16)9-8-10-14(5,6)15-12(17)19-13(2,3)4/h8-9H,7,10H2,1-6H3,(H,15,17)/b9-8+ |
InChIキー |
FEMLEJLXNKJPFL-CMDGGOBGSA-N |
異性体SMILES |
CCOC(=O)/C=C/CC(C)(C)NC(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C=CCC(C)(C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


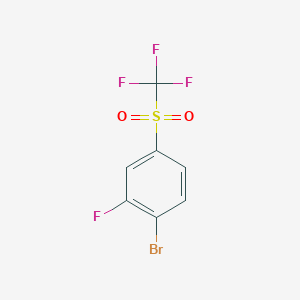
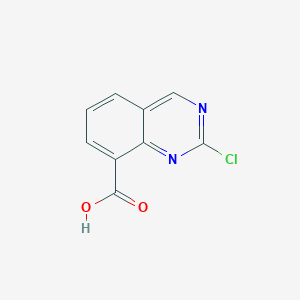
![2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine](/img/structure/B13433803.png)
![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)
![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)
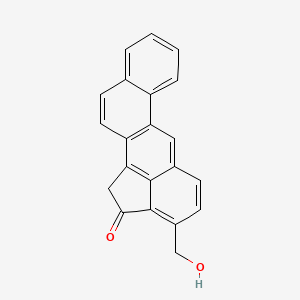
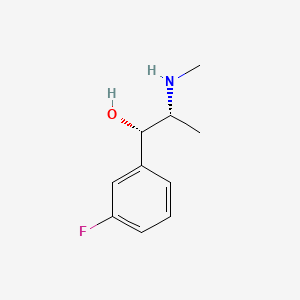
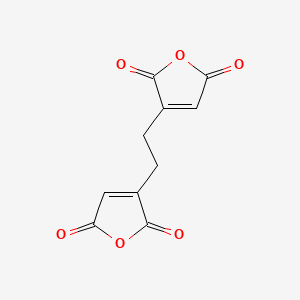
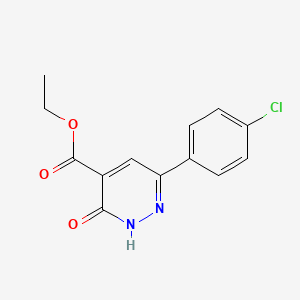


![(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone](/img/structure/B13433853.png)
